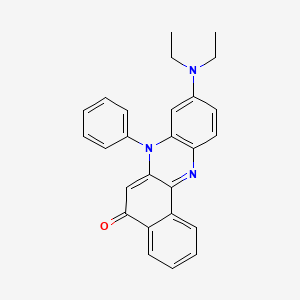

9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one

Description

9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one is a heterocyclic compound characterized by a phenazine core fused with a benzofuran moiety. The molecule features a diethylamino group at the 9-position and a phenyl group at the 7-position, which significantly influence its electronic and photophysical properties. The diethylamino substituent likely enhances solubility and modulates fluorescence, making it relevant for applications in dyes, sensors, or biomedical imaging.

Properties

CAS No. |

82014-22-0 |

|---|---|

Molecular Formula |

C26H23N3O |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

9-(diethylamino)-7-phenylbenzo[a]phenazin-5-one |

InChI |

InChI=1S/C26H23N3O/c1-3-28(4-2)19-14-15-22-23(16-19)29(18-10-6-5-7-11-18)24-17-25(30)20-12-8-9-13-21(20)26(24)27-22/h5-17H,3-4H2,1-2H3 |

InChI Key |

RRPZIPGTVAQGNK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3N2C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of lawsone with benzene-1,2-diamines to form benzo[a]phenazin-5-ol derivatives . The process may involve visible-light irradiation or electrosynthesis under mild reaction conditions . Industrial production methods often require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can undergo regioselective cross-dehydrogenative C(sp2)–H sulfenylation and selenylation under visible-light irradiation or electrosynthesis

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used for the synthesis of various heterocyclic compounds, including pyranophenazines, spiropyranophenazines, and pyridophenazines . Additionally, it is used in the development of new materials with specific photophysical properties .

Mechanism of Action

The mechanism of action of 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound induces oxidative stress in target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include:

- 7-Phenylbenzo[a]phenazin-5(7H)-one (PBP): Lacks the 9-diethylamino group but shares the phenazinone core and 7-phenyl substituent. Single-crystal X-ray studies reveal a planar phenazinone core with an 85°-twisted N-phenyl group, reducing conjugation .

- 9-(Diethylamino)-2-hydroxy-5H-benzo[a]phenoxazin-5-one: Replaces the phenazine core with a phenoxazine ring (oxygen instead of nitrogen at position 10). The diethylamino and hydroxy groups confer distinct redox and optical properties, with a molecular weight of 334.37 g/mol .

- Dibenzo[a,j]phenazin-5(7H)-one derivatives (2a–2f) : Feature hydroxy, methoxy, or alkyl substituents. For example, 2a (9-hydroxy-7-(2-hydroxyethyl)-...) exhibits a high yield (88%) and deep blue coloration, while 2b (methoxyethyl-substituted) shows lower yield (52%) and green-blue crystals .

Photophysical and Tautomeric Behavior

- PBP displays solvent-dependent photophysics, with absorption maxima in the visible range. Its planar core facilitates π-π stacking, but the twisted phenyl group limits extended conjugation .

- 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one likely exhibits enhanced fluorescence due to the electron-donating diethylamino group, which stabilizes excited states. This contrasts with hydroxy-substituted analogs (e.g., 2a–2f), where hydrogen bonding may quench fluorescence .

- Tautomerism: Benzo[a]phenazin-5(7H)-one derivatives exist in keto-amine or enol-imine forms depending on solvent polarity. Computational studies suggest a slight preference for the keto-amine tautomer (ΔG = 0.22 kcal/mol in DMSO) . The diethylamino group in the target compound may stabilize the keto form through steric or electronic effects.

Biological Activity

9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one is a synthetic compound belonging to the phenazine family, known for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various sources including patents, scientific studies, and chemical databases.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C26H23N3O

- Molecular Weight : 409.48 g/mol

Its structure includes a phenazinone core which is significant for its biological activity due to the electron-rich nature of the phenazine moiety that can facilitate interactions with biological macromolecules.

Anticancer Properties

Research indicates that 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one exhibits notable anticancer effects. The mechanism primarily involves the modulation of metabolic pathways in cancer cells, particularly through the inhibition of pyruvate kinase M2 (PKM2), an enzyme crucial for cancer metabolism. By activating PKM2, the compound may disrupt glycolytic flux in tumor cells, leading to reduced proliferation and increased apoptosis .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.2 | PKM2 Activation |

| Study B | MCF-7 | 10.5 | Glycolysis Inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes essential for microbial survival .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Case Studies

-

Case Study on Cancer Cell Lines :

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one resulted in a significant reduction in cell viability after 48 hours of exposure. The study highlighted that the compound induced apoptosis through the activation of caspases and upregulation of pro-apoptotic factors . -

Antimicrobial Efficacy Against Fungal Infections :

In a clinical setting, the compound was tested against Candida infections in immunocompromised patients. Results indicated a marked improvement in clinical outcomes with a reduction in fungal load, suggesting its potential as an adjunct therapy for antifungal treatments.

The primary mechanisms through which 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one exerts its biological effects include:

- Inhibition of PKM2 : By modulating this enzyme's activity, the compound shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, reducing energy supply for rapid cell division.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.